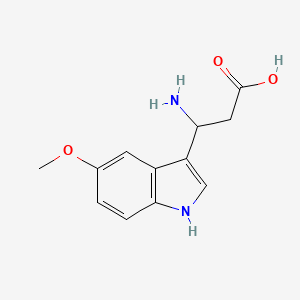
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole ring substituted with a methoxy group and an amino acid side chain, making it a unique structure with potential biological significance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of this compound, the following steps can be considered:
Formation of the Indole Ring: The initial step involves the formation of the indole ring through Fischer indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a series of reactions involving the protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids
特性
CAS番号 |
773122-10-4 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-2-3-11-8(4-7)9(6-14-11)10(13)5-12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) |
InChIキー |
YJNGFTJMNMKSIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


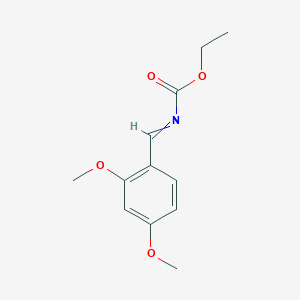
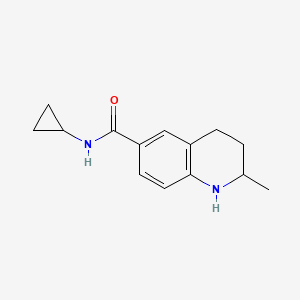
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)

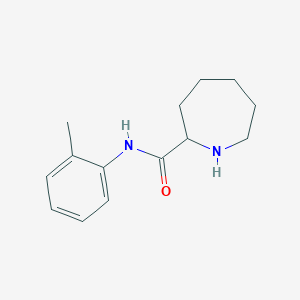


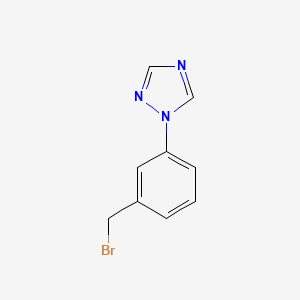
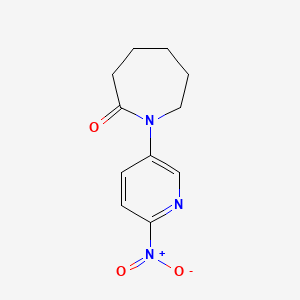

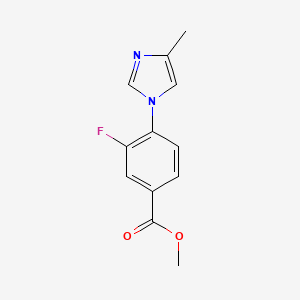

![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)

